molecular formula C30H30N4OS B14962971 2-[4-(diphenylmethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

2-[4-(diphenylmethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14962971
M. Wt: 494.7 g/mol
InChI Key: PBXMFCZHJCDAIW-UHFFFAOYSA-N
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Description

2-[4-(diphenylmethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a piperazine ring, a thiophene ring, and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the reaction of diphenylmethyl chloride with piperazine to form 4-(diphenylmethyl)piperazine.

    Formation of the Quinazolinone Core: The next step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone to form the quinazolinone core.

    Coupling of the Piperazine and Quinazolinone Units: The final step involves the coupling of the 4-(diphenylmethyl)piperazine with the quinazolinone core in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(diphenylmethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-[4-(diphenylmethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes, to understand its mechanism of action and therapeutic potential.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.

    Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares a similar piperazine ring but has a different core structure.

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: Another compound with a piperazine ring, but with a benzoimidazole core.

Uniqueness

2-[4-(diphenylmethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its combination of a quinazolinone core with a thiophene ring and a diphenylmethyl-substituted piperazine. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H30N4OS

Molecular Weight

494.7 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C30H30N4OS/c1-21-28-25(19-24(20-26(28)35)27-13-8-18-36-27)32-30(31-21)34-16-14-33(15-17-34)29(22-9-4-2-5-10-22)23-11-6-3-7-12-23/h2-13,18,24,29H,14-17,19-20H2,1H3

InChI Key

PBXMFCZHJCDAIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CC(CC2=O)C6=CC=CS6

Origin of Product

United States

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